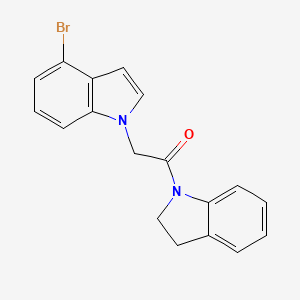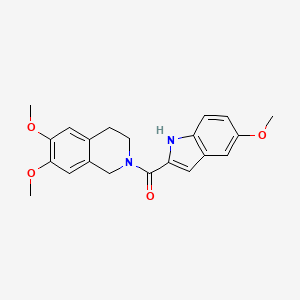
5-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a thiadiazole ring, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using chlorobenzene derivatives.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of appropriate thiosemicarbazide derivatives with cyclopropyl isocyanate.
Coupling Reactions: The final step involves coupling the furan ring with the thiadiazole ring and the chlorophenyl group under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the thiadiazole ring, potentially converting it to a thiadiazoline derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its structure allows for potential interactions with proteins, useful in drug discovery.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Therapeutic Agents: Possible applications as anti-inflammatory or anti-cancer agents.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical properties.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 5-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide: Similar structure but with a methyl group instead of a cyclopropyl group.
5-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide: Similar structure but with an ethyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in 5-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide may confer unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.
Propriétés
Formule moléculaire |
C16H12ClN3O2S |
|---|---|
Poids moléculaire |
345.8 g/mol |
Nom IUPAC |
5-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C16H12ClN3O2S/c17-11-4-2-1-3-10(11)12-7-8-13(22-12)14(21)18-16-20-19-15(23-16)9-5-6-9/h1-4,7-9H,5-6H2,(H,18,20,21) |
Clé InChI |
SKZMSVSAPSHQKS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NN=C(S2)NC(=O)C3=CC=C(O3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide](/img/structure/B14935470.png)
![7-(4-Chlorophenyl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14935476.png)
![N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14935491.png)

![N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14935504.png)
![3,4,5-trimethoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14935510.png)

![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B14935523.png)
![3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide](/img/structure/B14935524.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B14935527.png)
![methyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate](/img/structure/B14935532.png)

![N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14935548.png)
![N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide](/img/structure/B14935559.png)
